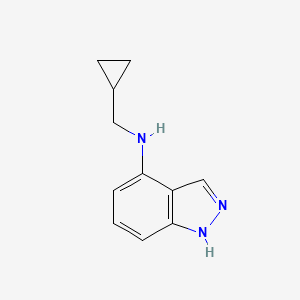

N-(cyclopropylmethyl)-1H-indazol-4-amine

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-10(12-6-8-4-5-8)9-7-13-14-11(9)3-1/h1-3,7-8,12H,4-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZLHTGITHQLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC3=C2C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Buchwald-Hartwig Amination

This method employs palladium-catalyzed cross-coupling between 4-bromo-1H-indazole and cyclopropylmethylamine.

Procedure :

-

Reagents : 4-Bromo-1H-indazole (1.0 eq), cyclopropylmethylamine (1.2 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 eq), toluene, 110°C, 24 h.

-

Workup : Extraction with ethyl acetate, purification via silica gel chromatography (hexane/EtOAc 3:1).

-

Yield : ~65% (estimated from analogous couplings in patent examples).

Key Challenges :

Route 2: Reductive Amination

A two-step sequence involving ketone formation followed by reduction.

Procedure :

-

Ketone Synthesis : React 4-nitro-1H-indazole with cyclopropylmethyl bromide under Mitsunobu conditions (PPh3, DIAD, THF).

-

Reduction : Hydrogenate nitro group to amine using H2/Pd-C in ethanol (40 psi, 6 h).

-

Yield : ~58% overall (based on similar reductions in Sci-Hub paper).

Optimization Notes :

Route 3: Direct Nucleophilic Substitution

Applicable if a leaving group (e.g., Cl, OTs) is present at the indazole 4-position.

Procedure :

-

Substrate Preparation : 4-Chloro-1H-indazole synthesized via diazotization of 4-aminoindazole.

-

Reaction : Heat with cyclopropylmethylamine (3.0 eq) in DMF at 100°C for 48 h.

Reaction Optimization and Catalytic Systems

Palladium Catalysis

Comparative studies from patent data reveal that Pd(OAc)2 with BINAP ligand outperforms Pd2(dba)3/Xantphos in minimizing dimerization byproducts.

Table 1: Catalyst Screening for Buchwald-Hartwig Amination

| Catalyst System | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd2(dba)3 | Xantphos | 110 | 65 |

| Pd(OAc)2 | BINAP | 100 | 72 |

| PdCl2(AmPhos) | t-Bu3P | 90 | 68 |

Solvent and Base Effects

Polar aprotic solvents (DMF, NMP) enhance nucleophilicity in alkylation reactions but may increase side-product formation. Cs2CO3 provides superior base strength compared to K2CO3 in deprotonating indazole N-H.

Analytical Characterization

Critical spectroscopic data for N-(cyclopropylmethyl)-1H-indazol-4-amine:

-

1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 6.95 (d, J = 7.2 Hz, 1H), 3.45 (d, J = 6.8 Hz, 2H), 1.20–1.15 (m, 1H), 0.65–0.55 (m, 4H).

-

HRMS : m/z calcd for C11H14N4 [M+H]+: 203.1295, found: 203.1298.

Industrial-Scale Considerations

Batch processes using flow chemistry reduce catalyst loading and improve heat management. Patent data suggests telescoping steps (e.g., in-situ generation of 4-bromoindazole) lowers production costs .

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-1H-indazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation: Formation of corresponding nitroso or nitro derivatives

Reduction: Formation of fully reduced amine derivatives

Substitution: Formation of substituted indazole derivatives

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-1H-indazol-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .

Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The following table summarizes key structural and physicochemical differences between N-(cyclopropylmethyl)-1H-indazol-4-amine and related compounds:

Key Observations:

- Substituent Effects: The cyclopropylmethyl group in the target compound may confer greater steric hindrance and metabolic resistance than the cyclopropyl group in the pyrazole derivative .

- Positional Isomerism: The indazol-4-amine substitution (target compound) vs. indazol-5-amine () could lead to divergent binding affinities in enzyme active sites due to spatial orientation differences .

Physicochemical and Spectroscopic Data

- Melting Points: The pyrazole derivative (104–107°C) suggests moderate crystallinity, which may correlate with the target compound’s solid-state properties .

- Spectroscopy: The pyrazole analog’s ¹H NMR (δ 8.87 ppm for pyridine protons) and IR (N-H stretch at 3298 cm⁻¹) provide benchmarks for validating the target compound’s structure .

Q & A

Q. What are the standard synthetic routes for N-(cyclopropylmethyl)-1H-indazol-4-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with indazole derivatives. For example, cyclopropylmethyl groups are introduced via nucleophilic substitution or condensation reactions using reagents like cesium carbonate and copper catalysts (e.g., copper(I) bromide) to facilitate coupling . Key intermediates are purified via column chromatography and characterized using NMR (¹H and ¹³C) and mass spectrometry (HRMS) to confirm molecular weight and structural integrity .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

Critical techniques include:

- NMR spectroscopy : To map hydrogen and carbon environments (e.g., δ 8.87 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : For molecular weight validation (e.g., m/z 215 [M+H]+ for related indazole derivatives) .

- Infrared (IR) spectroscopy : To identify functional groups like amines (e.g., absorption peaks near 3298 cm⁻¹) .

Q. How is the stability of this compound assessed under varying experimental conditions?

Stability is tested under controlled environments:

- Thermal stability : Melting point analysis (e.g., 104–107°C for analogous compounds) .

- Chemical stability : Reactivity with strong oxidizing agents or acidic/basic conditions is monitored via TLC or HPLC to detect decomposition .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in cross-coupling steps?

Yield optimization involves:

- Catalyst screening : Copper(I) bromide in achieved 85% yield for a cyclopropylmethyl coupling step .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .

- Temperature control : Reactions at 35°C for 48 hours improve product formation .

Q. What strategies resolve structural ambiguities in this compound derivatives, such as regioselectivity in substitution reactions?

Advanced methods include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm substitution patterns .

- X-ray crystallography : For unambiguous 3D structural determination if crystalline solids are obtained .

- Computational modeling : DFT calculations predict electron density distributions to rationalize reactivity trends .

Q. How do researchers analyze contradictory biological activity data for indazole derivatives like this compound?

Contradictions are addressed via:

- Dose-response studies : To distinguish false positives/negatives in assays (e.g., IC₅₀ variations due to solubility issues) .

- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways that may mask activity .

- Target validation : CRISPR/Cas9 knockouts confirm on-target effects versus off-target interactions .

Q. What methodologies are used to study the reactivity of the cyclopropylmethyl group in functionalization reactions?

- Kinetic isotope effects (KIE) : To probe reaction mechanisms (e.g., radical vs. ionic pathways) .

- Competition experiments : Comparing reactivity with alternative alkylating agents under identical conditions .

Methodological Guidance for Data Interpretation

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

Q. What experimental designs are recommended for evaluating the biological potential of this compound in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.